[3-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
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Overview
Description
[3-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is a complex organic compound that features both bromine and chlorine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-bromobenzoyl chloride with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-chlorobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
[3-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the halogen atoms.
Scientific Research Applications
Chemistry
In chemistry, [3-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [3-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
[3-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate: Similar structure but with reversed positions of bromine and chlorine.
[3-[(E)-[(3-fluorobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate: Fluorine substituent instead of bromine.
[3-[(E)-[(3-iodobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate: Iodine substituent instead of bromine.
Uniqueness
The uniqueness of [3-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate lies in its specific combination of bromine and chlorine atoms, which confer distinct reactivity and properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H14BrClN2O3 |
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Molecular Weight |
457.7 g/mol |
IUPAC Name |
[3-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H14BrClN2O3/c22-17-5-2-4-16(12-17)20(26)25-24-13-14-3-1-6-19(11-14)28-21(27)15-7-9-18(23)10-8-15/h1-13H,(H,25,26)/b24-13+ |
InChI Key |
SGZMOWHATPVVEX-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)/C=N/NC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=NNC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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